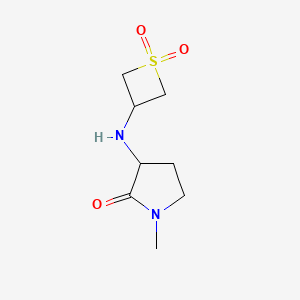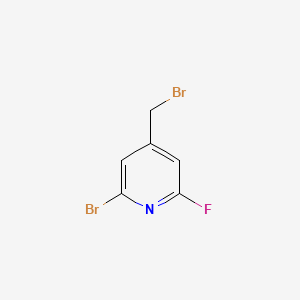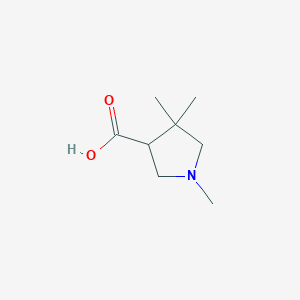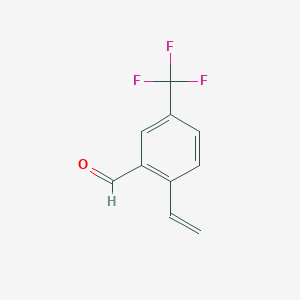
Ethyl (S)-3-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-3-bromo-2-methylpropanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group attached to a 3-bromo-2-methylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Steglich Esterification: One common method for preparing ethyl (S)-3-bromo-2-methylpropanoate is through Steglich esterification.
Fischer Esterification: Another method is Fischer esterification, where 3-bromo-2-methylpropanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl (S)-3-bromo-2-methylpropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-bromo-2-methylpropanoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products:
Substitution: Depending on the nucleophile, products can include ethyl (S)-3-hydroxy-2-methylpropanoate, ethyl (S)-3-alkoxy-2-methylpropanoate, or ethyl (S)-3-amino-2-methylpropanoate.
Reduction: The major product is ethyl (S)-3-bromo-2-methylpropanol.
Hydrolysis: The products are 3-bromo-2-methylpropanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-3-bromo-2-methylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom, making them susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-2-methylpropanoate: Similar in structure but lacks the stereochemistry.
Methyl (S)-3-bromo-2-methylpropanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl (S)-3-chloro-2-methylpropanoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom also imparts distinct reactivity compared to its chloro and non-halogenated analogs .
Eigenschaften
Molekularformel |
C6H11BrO2 |
|---|---|
Molekulargewicht |
195.05 g/mol |
IUPAC-Name |
ethyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
VTORDCJYLAYUQF-RXMQYKEDSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C)CBr |
Kanonische SMILES |
CCOC(=O)C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)



![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)




